molecular formula C5HCl2NS B6226729 3,4-dichlorothiophene-2-carbonitrile CAS No. 2751611-74-0

3,4-dichlorothiophene-2-carbonitrile

Cat. No.: B6226729
CAS No.: 2751611-74-0
M. Wt: 178
InChI Key:
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Description

3,4-dichlorothiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine atoms and a nitrile group in this compound makes it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,4-dichlorothiophene-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorothiophene-3-carbonitrile
  • 3,4-dibromothiophene-2-carbonitrile
  • 3,4-dichlorothiophene-2-carboxylic acid

Uniqueness

3,4-dichlorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

2751611-74-0

Molecular Formula

C5HCl2NS

Molecular Weight

178

Purity

95

Origin of Product

United States

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